molecular formula C23H23FN4O5S2 B2686657 ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 361174-36-9

ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2686657
CAS No.: 361174-36-9
M. Wt: 518.58
InChI Key: SIEFAETZQITUOL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiazole ring, a sulfonyl group, and a piperazine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the sulfonyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and sulfonyl group enhances its potential as a versatile intermediate in organic synthesis and its application in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O5S2/c1-2-33-23(30)27-11-13-28(14-12-27)35(31,32)19-9-5-17(6-10-19)21(29)26-22-25-20(15-34-22)16-3-7-18(24)8-4-16/h3-10,15H,2,11-14H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEFAETZQITUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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